3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
CAS No.: 1105251-02-2
Cat. No.: VC6180452
Molecular Formula: C18H19N3O3S3
Molecular Weight: 421.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105251-02-2 |
|---|---|
| Molecular Formula | C18H19N3O3S3 |
| Molecular Weight | 421.55 |
| IUPAC Name | 3-(4-methylsulfanylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H19N3O3S3/c1-25-15-8-6-13(7-9-15)17-19-18(24-20-17)14-4-2-10-21(12-14)27(22,23)16-5-3-11-26-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
| Standard InChI Key | GMAPDVPJOAKDLV-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a piperidine core substituted at the 3-position with a 1,2,4-oxadiazole ring, which is further functionalized with a 4-(methylsulfanyl)phenyl group. The piperidine nitrogen is bonded to a thiophene-2-sulfonyl moiety, contributing to its electron-deficient character . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-methylsulfanylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
| Molecular Formula | |
| Molecular Weight | 421.55 g/mol |
| CAS Registry Number | 1105251-02-2 |
| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) enhances metabolic stability, while the thiophene sulfonyl group introduces steric bulk and polar interactions .
Spectroscopic Characterization
While experimental spectral data (e.g., , IR) for this specific compound are unavailable, analogs with similar substituents exhibit characteristic signals:
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IR: Stretching vibrations for (~1350–1160 cm) and (~1600 cm) .
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: Piperidine protons resonate at δ 1.5–3.0 ppm, while thiophene protons appear as doublets near δ 7.0–7.5 ppm .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves constructing the oxadiazole ring and introducing sulfonyl groups via sequential reactions:
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Piperidine Functionalization: Ethyl piperidine-3-carboxylate reacts with thiophene-2-sulfonyl chloride to form the sulfonamide intermediate .
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Oxadiazole Formation: Condensation of the intermediate with 4-(methylsulfanyl)benzamide under dehydrating conditions (e.g., ) forms the 1,2,4-oxadiazole ring .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| Ethyl piperidine-3-carboxylate | Core scaffold precursor | |
| Thiophene-2-sulfonyl chloride | Sulfonamide group source | |
| 4-(Methylsulfanyl)benzamide | Oxadiazole ring substituent |
Optimization Challenges
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Oxadiazole Cyclization: Requires precise stoichiometry to avoid side products like open-chain ureas .
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Sulfonylation Efficiency: Thiophene sulfonyl chloride’s reactivity necessitates controlled conditions to prevent over-sulfonation .
Biological and Pharmacological Insights
Structural Analog Activity
Although direct studies on this compound are scarce, related oxadiazole-sulfonamide hybrids demonstrate:
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Antibacterial Effects: Analogs inhibit E. coli and S. aureus with MIC values of 8–32 µg/mL .
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Enzyme Inhibition: Lipoxygenase (LOX) inhibition (IC ~12–45 µM) suggests anti-inflammatory potential .
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Anticancer Activity: Oxadiazoles induce apoptosis in HeLa cells via caspase-3 activation.
Mechanism Hypotheses
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Sulfonamide Group: May target bacterial dihydropteroate synthase (DHPS) or carbonic anhydrases .
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Oxadiazole Ring: Serves as a bioisostere for carboxyl groups, enhancing membrane permeability .
Table 2: Comparative Bioactivity of Analogous Compounds
Physicochemical Properties and Drug Likeness
Solubility and Lipophilicity
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Solubility: Likely limited in aqueous media due to aromatic and sulfonyl groups.
ADMET Predictions
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